3-Amino-2-(3,5-dimethylphenyl)propanoic acid
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Overview
Description
3-Amino-2-(3,5-dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylalanine, an essential amino acid, and features a phenyl ring substituted with two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3,5-dimethylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form 3,5-dimethyl-β-nitrostyrene.
Reduction: The nitrostyrene is then reduced using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst to yield 3,5-dimethylphenylalanine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3,5-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to an amine or other derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields amines or other reduced derivatives.
Substitution: Results in various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
3-Amino-2-(3,5-dimethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(3,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various biochemical reactions, including enzyme catalysis and receptor binding. The phenyl ring’s substitution pattern influences its binding affinity and specificity towards different biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group at the 4-position.
3-Amino-2-(3,4-dimethylphenyl)propanoic acid: Similar structure but with methyl groups at the 3 and 4 positions.
3-Amino-2-(2,5-dimethylphenyl)propanoic acid: Similar structure but with methyl groups at the 2 and 5 positions.
Uniqueness
3-Amino-2-(3,5-dimethylphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which affects its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-amino-2-(3,5-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)10(6-12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) |
InChI Key |
ORHWWVGRZUNMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CN)C(=O)O)C |
Origin of Product |
United States |
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